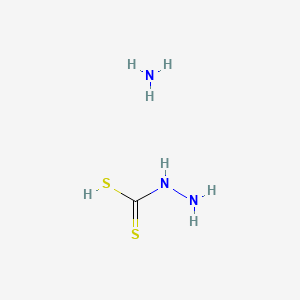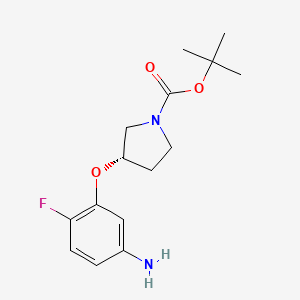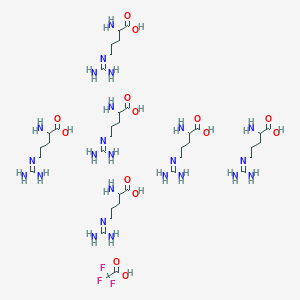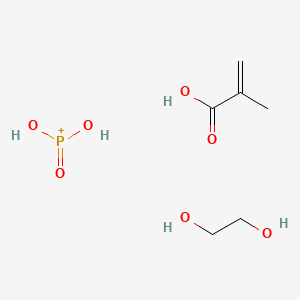
1-(4-Methylphenyl)cyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclopentanone to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of the Grignard reagent, its reaction with cyclopentanone, and subsequent purification of the product through distillation or recrystallization.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed:
Oxidation: Formation of 1-(4-Methylphenyl)cyclopentanone.
Reduction: Formation of 1-(4-Methylphenyl)cyclopentane.
Substitution: Formation of 1-(4-Methylphenyl)cyclopentyl chloride or bromide.
科学研究应用
1-(4-Methylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and activity.
相似化合物的比较
1-Phenylcyclopentan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methoxyphenyl)cyclopentan-1-ol: Contains a methoxy group instead of a methyl group on the phenyl ring.
1-(4-Chlorophenyl)cyclopentan-1-ol: Substituted with a chlorine atom on the phenyl ring.
Uniqueness: 1-(4-Methylphenyl)cyclopentan-1-ol is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h4-7,13H,2-3,8-9H2,1H3 |
InChI 键 |
RNWLPIZRJMMVPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)








![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)



